molecular formula C10H13NO B13930706 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol

1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol

Cat. No.: B13930706
M. Wt: 163.22 g/mol
InChI Key: IHGDOXQHXFNDCV-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C10H13NO It features a cyclopropyl group attached to a pyridine ring, with an ethan-1-ol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-cyclopropylpyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: 1-(6-Cyclopropylpyridin-3-yl)ethan-1-one.

    Reduction: 1-(6-Cyclopropylpyridin-3-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Pyridin-3-yl)ethan-1-ol: Similar structure but lacks the cyclopropyl group.

    1-(6-Bromopyridin-3-yl)ethan-1-ol: Contains a bromine substituent instead of a cyclopropyl group.

    1-(6-Cyclopropylpyridin-3-yl)ethan-1-one: The hydroxyl group is oxidized to a ketone.

Uniqueness: 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(6-cyclopropylpyridin-3-yl)ethanol

InChI

InChI=1S/C10H13NO/c1-7(12)9-4-5-10(11-6-9)8-2-3-8/h4-8,12H,2-3H2,1H3

InChI Key

IHGDOXQHXFNDCV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C2CC2)O

Origin of Product

United States

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